molecular formula C13H10Cl2N2S B7728633 N,N'-bis(4-chlorophenyl)carbamimidothioic acid

N,N'-bis(4-chlorophenyl)carbamimidothioic acid

Cat. No.: B7728633
M. Wt: 297.2 g/mol
InChI Key: SYJZYFOTCABQES-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorophenyl)carbamimidothioic acid is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 4-chlorophenyl groups attached to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chlorophenyl)carbamimidothioic acid typically involves the reaction of 4-chloroaniline with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the corresponding thiourea derivative. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of N,N’-bis(4-chlorophenyl)carbamimidothioic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated through filtration and drying, followed by purification using industrial-scale recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chlorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-chlorophenyl)carbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)thiourea
  • N,N’-bis(4-chlorophenyl)carbamimidothioic acid methyl ester
  • Carbamimidothioic acid, (4-chlorophenyl)methyl ester

Uniqueness

N,N’-bis(4-chlorophenyl)carbamimidothioic acid is unique due to its specific structural features, such as the presence of two 4-chlorophenyl groups and a carbamimidothioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N'-bis(4-chlorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZYFOTCABQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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